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The Aurora A kinase, a key regulator of mitotic progression, has emerged as a promising target

in oncology. Its overexpression in various cancers and its role in tumorigenesis have spurred

the development of numerous small molecule inhibitors. This guide provides a comparative

analysis of five prominent Aurora A inhibitors that have entered clinical trials: Alisertib

(MLN8237), MK-5108, ENMD-2076, TAS-119, and CYC116. We present a synthesis of their

clinical trial data, experimental protocols, and a look at the underlying signaling pathways.

At a Glance: Key Efficacy and Safety Data
To facilitate a direct comparison of the clinical performance of these inhibitors, the following

tables summarize key efficacy and safety data from various clinical trials. It is important to note

that these trials often involve different patient populations, tumor types, and lines of therapy,

making direct cross-trial comparisons challenging.

Table 1: Efficacy of Aurora A Inhibitors in Clinical Trials
(Monotherapy)
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Inhibitor
Clinical
Trial

Tumor
Type(s)

N

Objective
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Alisertib

(MLN8237)

NCT01045

42-

Relapsed/

Refractory

Peripheral

T-Cell

Lymphoma

138 33% 115 days
13.7

months[1]

NCT01653

028

Advanced/

Metastatic

Sarcoma

72 2.8% 11.7 weeks -

NCT02860

000

Endocrine-

Resistant

Breast

Cancer

46 19.6% 5.6 months -

MK-5108
NCT00543

387

Advanced

Solid

Tumors

17

0% (9/17

with Stable

Disease)

- -[2][3]

ENMD-

2076

NCT02234

986

Advanced

Fibrolamell

ar

Carcinoma

35 3% (1 PR) 3.9 months
19

months[4]

NCT01639

248

Triple-

Negative

Breast

Cancer

41

2 PRs (6-

month

CBR:

16.7%)

- -[5]

Phase II

Platinum-

Resistant

Ovarian

Cancer

64 -

3.6 months

(22% PFS

rate at 6

months)

-[6]
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TAS-119
NCT02448

589

Advanced

Solid

Tumors

40

0% (37.8%

with Stable

Disease)

- -

CYC116
NCT00560

716

Advanced

Solid

Tumors

-

Phase I

data not

mature for

ORR

- -[7]

PR: Partial Response; CBR: Clinical Benefit Rate

Table 2: Common Adverse Events (Grade ≥3) Associated
with Aurora A Inhibitors

Inhibitor Common Grade ≥3 Adverse Events

Alisertib (MLN8237)
Neutropenia, Anemia, Stomatitis/Mucositis,

Fatigue[1][8]

MK-5108
Febrile Neutropenia, Infection (in combination

with docetaxel)[2][3]

ENMD-2076
Hypertension, Fatigue, Diarrhea, Proteinuria[5]

[6][9]

TAS-119 Diarrhea, Increased Lipase, Ocular Toxicity[10]

CYC116 Data from Phase I is limited

Deep Dive: Experimental Protocols
The design of a clinical trial is fundamental to interpreting its results. Below are summaries of

the methodologies employed in key clinical trials for each inhibitor.

Alisertib (MLN8237)
Study Design (NCT0104542; LUMIERE trial): A randomized, open-label, Phase III trial

comparing alisertib monotherapy to investigator's choice of single-agent therapy
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(pralatrexate, gemcitabine, or romidepsin) in patients with relapsed or refractory peripheral T-

cell lymphoma.[1]

Patient Population: Adults with relapsed/refractory PTCL who had received one or more

prior therapies.[1]

Dosing Regimen: Alisertib was administered orally at 50 mg twice daily for 7 consecutive

days in 21-day cycles.[1]

Primary Endpoints: Overall response rate (ORR) and progression-free survival (PFS).[1]

Response Assessment: Tumor response was evaluated every 8 weeks until month 10 and

every 12 weeks thereafter, based on central independent review of imaging scans.[1]

MK-5108
Study Design (NCT00543387): A Phase I, open-label, dose-escalation study of MK-5108 as

a monotherapy and in combination with docetaxel in patients with advanced or refractory

solid tumors.[2][11]

Patient Population: Patients with histologically confirmed metastatic or locally advanced

solid tumors who had failed or were not candidates for standard therapy.[11]

Dosing Regimen: In the monotherapy arm, MK-5108 was administered orally twice daily

on days 1 and 2 of a 14- or 21-day cycle, with escalating doses from 200 mg to 1800 mg.

[2][11]

Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting

toxicities (DLTs).[11]

ENMD-2076
Study Design (NCT01639248): A single-arm, two-stage, Phase II clinical trial of ENMD-2076

in patients with previously treated, advanced, or metastatic triple-negative breast cancer.[5]

[12]

Patient Population: Patients with locally advanced or metastatic TNBC who had received

one to three prior lines of chemotherapy in the advanced setting.[12]
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Dosing Regimen: ENMD-2076 was administered orally at 250 mg once daily in continuous

4-week cycles.[5][12]

Primary Endpoint: 6-month clinical benefit rate (CBR).[5]

TAS-119
Study Design (NCT02448589): A first-in-human, Phase I, dose-escalation study of TAS-119

in patients with advanced solid tumors.[10]

Patient Population: Patients with advanced, refractory solid tumors.[10]

Dosing Regimen: TAS-119 was administered orally twice daily on days 1-4 of a 7-day

cycle, with dose escalation from 70 mg to 300 mg.[10]

Primary Objective: To determine the MTD and recommended Phase II dose (RP2D).[10]

CYC116
Study Design (NCT00560716): A Phase I, open-label, dose-escalation study of CYC116 in

patients with advanced solid tumors.[7]

Patient Population: Patients with incurable advanced solid tumors that were refractory to

standard therapy or for which no effective therapy existed.[7]

Primary Objective: To determine the MTD and DLTs of CYC116.[7]

Visualizing the Mechanism: Signaling Pathways and
Experimental Workflow
Understanding the biological context and the practical application of these inhibitors is crucial.

The following diagrams, generated using Graphviz, illustrate the Aurora A signaling pathway

and a typical experimental workflow for a Phase I dose-escalation trial.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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